2-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]-5-propoxyphenol
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Overview
Description
2-[(E)-{2-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYLPYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-5-PROPOXYPHENOL is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydrazone linkage, and multiple methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYLPYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-5-PROPOXYPHENOL typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the pyrimidine derivative with hydrazine or its derivatives under controlled conditions.
Final Coupling: The final step involves coupling the hydrazone derivative with 5-propoxyphenol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYLPYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-5-PROPOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and phenyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(E)-{2-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYLPYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-5-PROPOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYLPYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-5-PROPOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different overall structure and biological activity.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A compound with similar methoxyphenyl groups but different core structure.
Uniqueness
2-[(E)-{2-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYLPYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-5-PROPOXYPHENOL is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H28N4O4 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-5-propoxyphenol |
InChI |
InChI=1S/C28H28N4O4/c1-4-14-36-22-12-10-21(25(33)16-22)18-29-32-28-30-23(19-8-6-5-7-9-19)17-24(31-28)20-11-13-26(34-2)27(15-20)35-3/h5-13,15-18,33H,4,14H2,1-3H3,(H,30,31,32)/b29-18+ |
InChI Key |
NHJDXCPYVLIAOJ-RDRPBHBLSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)O |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)O |
Origin of Product |
United States |
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